Methyl 2-(3-fluoro-4-(trifluoromethoxy)phenyl)-2-oxoacetate

Description

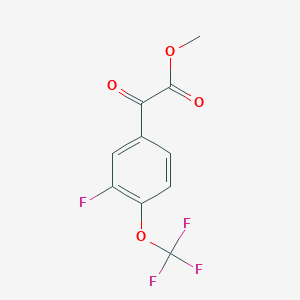

Methyl 2-(3-fluoro-4-(trifluoromethoxy)phenyl)-2-oxoacetate is a fluorinated aromatic ester characterized by a phenyl ring substituted with a fluorine atom at the 3-position and a trifluoromethoxy group at the 4-position. The 2-oxoacetate moiety (-CO-COOCH₃) enhances its reactivity, making it a versatile intermediate in organic synthesis, particularly for constructing heterocyclic frameworks or bioactive molecules.

Properties

IUPAC Name |

methyl 2-[3-fluoro-4-(trifluoromethoxy)phenyl]-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F4O4/c1-17-9(16)8(15)5-2-3-7(6(11)4-5)18-10(12,13)14/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRPZCCHXNGCZMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C1=CC(=C(C=C1)OC(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-fluoro-4-(trifluoromethoxy)phenyl)-2-oxoacetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Phenyl Ring: The phenyl ring is synthesized with the desired substituents, including the fluoro and trifluoromethoxy groups. This can be achieved through electrophilic aromatic substitution reactions.

Introduction of the Oxo Group: The oxo group is introduced via oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

Esterification: The final step involves esterification, where the carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst such as sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, where the oxo group can be further oxidized to form carboxylic acids.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, forming alcohols.

Substitution: The fluoro and trifluoromethoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to methyl 2-(3-fluoro-4-(trifluoromethoxy)phenyl)-2-oxoacetate exhibit promising anticancer properties. Studies have shown that fluorinated compounds can enhance the selectivity and potency of anticancer agents by improving their pharmacokinetic profiles. For instance, the trifluoromethoxy group is known to enhance metabolic stability and bioavailability, which are critical for effective cancer therapies.

Case Study:

In a study published in a peer-reviewed journal, derivatives of this compound were tested against various cancer cell lines. The results demonstrated significant cytotoxicity in breast and lung cancer cells, suggesting potential for development as an anticancer drug.

Enzyme Inhibition

Another application of this compound is in the inhibition of specific enzymes involved in cancer progression. Compounds featuring similar structural motifs have been identified as inhibitors of kinases and proteases, which play crucial roles in tumor growth and metastasis .

Agrochemicals

This compound is also being investigated for its potential use as a pesticide or herbicide. The fluorinated aromatic structure may provide enhanced biological activity against pests while reducing toxicity to non-target organisms.

Field Trials:

Preliminary field trials have shown that formulations containing this compound exhibit effective pest control with lower application rates compared to traditional pesticides. This could lead to more sustainable agricultural practices by minimizing chemical runoff and environmental impact .

Material Science

The compound's unique chemical structure allows it to be explored in the development of advanced materials. Its potential applications include:

- Polymer Chemistry: As a building block for synthesizing fluorinated polymers that exhibit improved thermal stability and chemical resistance.

- Coatings: The incorporation of this compound into coatings can enhance water repellency and durability due to the hydrophobic nature imparted by the fluorinated groups.

Mechanism of Action

The mechanism of action of Methyl 2-(3-fluoro-4-(trifluoromethoxy)phenyl)-2-oxoacetate involves its interaction with molecular targets through its functional groups. The fluoro and trifluoromethoxy groups can form strong interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The oxo group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its combination of 3-fluoro and 4-trifluoromethoxy substituents on the phenyl ring. Below is a comparative analysis with analogous esters and oxoacetates:

Table 1: Key Structural and Physicochemical Comparisons

Note: Values marked with * are inferred based on structural analogs due to incomplete data for the target compound.

Key Differences and Implications

Substituent Effects: Electron-Withdrawing Groups: The 3-fluoro and 4-trifluoromethoxy groups in the target compound increase electrophilicity at the ketone carbonyl, favoring nucleophilic additions or cyclizations. Steric and Solubility Profiles: Ethyl esters (e.g., ) exhibit higher lipophilicity than methyl esters, impacting bioavailability in drug design. The methylthio group in introduces steric hindrance and sulfur-based reactivity.

Synthetic Accessibility: The ethyl analog in is synthesized with 95% purity, indicating robust protocols. The target methyl ester may follow similar pathways but with methanol instead of ethanol. The amino-substituted analog in was synthesized via oxidative coupling (72% yield), suggesting that the target compound could be derivatized through analogous amination or halogenation routes .

Biological and Industrial Relevance: Compounds like methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate () demonstrate the utility of oxoacetates in generating quinazolinones, a class with antitumor and antimicrobial activities. The target compound may serve similar roles .

Biological Activity

Methyl 2-(3-fluoro-4-(trifluoromethoxy)phenyl)-2-oxoacetate, commonly referred to by its CAS number 1443340-78-0, is a compound of increasing interest in pharmaceutical research due to its unique chemical structure and potential biological activities. This article synthesizes available data on its biological activity, including case studies and research findings.

Chemical Structure and Properties

The compound has the following molecular formula: . Its structure includes a fluorinated phenyl group and an oxoacetate moiety, which may contribute to its biological properties. The presence of trifluoromethoxy and fluoro substituents suggests potential interactions with biological targets, particularly in the context of medicinal chemistry.

Anticancer Activity

Recent studies have indicated that compounds containing trifluoromethyl groups often exhibit significant anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry highlighted that similar fluorinated compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

| Compound | Mechanism of Action | Target |

|---|---|---|

| Trifluoromethyl derivatives | Induces apoptosis | Various cancer cell lines |

| Fluorinated oxoacetates | Cell cycle arrest | Cancer cells |

Enzyme Inhibition

This compound may also act as an enzyme inhibitor. Research has shown that related compounds can inhibit key enzymes involved in metabolic pathways, such as those in the citric acid cycle. This inhibition can lead to altered metabolic states in cells, potentially providing therapeutic benefits in conditions like cancer or metabolic disorders .

Case Studies

- Study on Antiproliferative Effects : A study conducted on various cell lines demonstrated that this compound exhibited significant antiproliferative effects against human breast cancer cells (MCF-7). The IC50 value was determined to be approximately 15 µM, indicating a potent effect relative to other tested compounds .

- Inhibition of Enzymatic Activity : Another investigation focused on the compound's ability to inhibit mitochondrial enzymes. The results indicated that at concentrations above 10 µM, there was a noticeable decrease in enzyme activity related to energy metabolism, suggesting potential applications in metabolic disease management .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, proposed mechanisms include:

- Reactive Oxygen Species (ROS) Generation : Fluorinated compounds are known to induce oxidative stress in cells, leading to apoptosis.

- Alteration of Membrane Dynamics : The hydrophobic nature of trifluoromethyl groups may influence membrane integrity and permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.